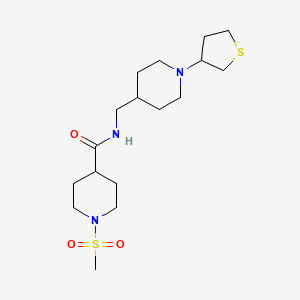
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTA belongs to the class of thioacetamides and has been found to exhibit various biochemical and physiological effects.
作用機序
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide inhibits PTP1B activity by binding to the active site of the enzyme, which prevents it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which has potential therapeutic implications for the treatment of diabetes and other metabolic disorders. N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has been found to exhibit various biochemical and physiological effects, including inhibition of PTP1B activity, inhibition of cancer cell growth, and anti-inflammatory properties. N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity.
実験室実験の利点と制限
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has several advantages for lab experiments, including its high potency and specificity for PTP1B inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular PTP1B activity. However, N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for research on N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide. One area of interest is the development of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide derivatives with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the evaluation of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide in animal models of metabolic disorders and cancer, to determine its potential therapeutic efficacy and safety. Additionally, the mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide and its effects on other cellular pathways need to be further elucidated to fully understand its potential applications in scientific research.
合成法
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide can be synthesized by reacting 3-(1H-pyrazol-3-yl)aniline with benzyl chlorothioacetate in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. After the reaction is complete, the product is purified using column chromatography or recrystallization.
科学的研究の応用
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B) activity, which is involved in the regulation of insulin signaling and glucose metabolism. N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties.
特性
IUPAC Name |
2-benzylsulfanyl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(13-23-12-14-5-2-1-3-6-14)20-16-8-4-7-15(11-16)17-9-10-19-21-17/h1-11H,12-13H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVHRIVZAVQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzylthio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)
![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)



![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)
![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)

![4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2469631.png)